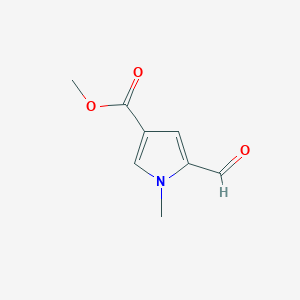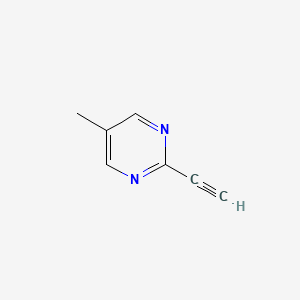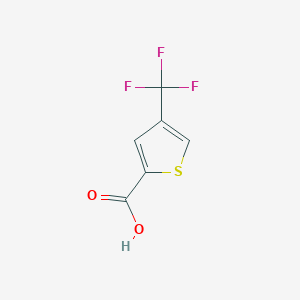![molecular formula C13H18N4O2S B3046175 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1206679-21-1](/img/structure/B3046175.png)
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
描述
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure with a cycloheptyl group at the 1-position and a methylsulfonyl group at the 6-position. Pyrazolopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
作用机制
Target of Action
The primary targets of 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine are kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division . This compound, being an isostere of the adenine ring of ATP, can mimic hinge region binding interactions in kinase active sites .
Mode of Action
This compound interacts with its kinase targets by mimicking the ATP binding interactions in the kinase active sites . This allows the compound to inhibit the kinase activity, thereby disrupting the signaling pathways that are essential for cell growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways involving kinases. By inhibiting kinase activity, it disrupts the signaling pathways that regulate cell functions . This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells where these pathways are often overactive .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . By inhibiting kinase activity, the compound disrupts the signaling pathways that regulate these cell functions, particularly in cancer cells where these pathways are often overactive .
生化分析
Cellular Effects
Some pyrazolo[3,4-d]pyrimidine derivatives have shown to induce apoptosis in certain cell lines . They have also been found to inhibit protein kinases, which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
It is known that pyrazolo[3,4-d]pyrimidines can inhibit protein kinases . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that certain pyrimidines can maintain pyruvate oxidation and the tricarboxylic acid (TCA) cycle by regulating pyruvate dehydrogenase (PDH) activity .
Dosage Effects in Animal Models
Some pyrazolo[3,4-d]pyrimidine derivatives have shown anti-inflammatory effects in vivo .
Metabolic Pathways
It is known that pyrimidines play a crucial role in various metabolic pathways .
Transport and Distribution
Some pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit P-glycoprotein, which plays a crucial role in drug transport .
Subcellular Localization
It is known that certain pyrimidines can maintain pyruvate oxidation and the TCA cycle by regulating PDH activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using a cycloheptyl halide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using a methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl or methylsulfonyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Cycloheptyl halide, methylsulfonyl chloride, triethylamine, dichloromethane as solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield alcohol derivatives.
科学研究应用
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
相似化合物的比较
Similar Compounds
1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: Unique due to its specific substitution pattern.
1-cyclohexyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
1-cycloheptyl-6-(ethylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
This compound is unique due to the presence of both the cycloheptyl and methylsulfonyl groups, which confer specific chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
1-cycloheptyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-20(18,19)13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFMDXVMTDTWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657959 | |
| Record name | 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-21-1 | |
| Record name | 1-Cycloheptyl-6-(methanesulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)









![2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine](/img/structure/B3046109.png)

![Butanal, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B3046115.png)
